molecular formula C14H10Cl2N4O5 B12641669 Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B12641669
M. Wt: 385.2 g/mol
InChI Key: MIMMLTJDLCNOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a pyrrolo-pyrazole derivative characterized by a bicyclic framework fused with a pyrazole ring. Key structural features include:

  • 2,6-Dichlorophenyl substituent: Enhances steric bulk and electron-withdrawing effects.
  • Ethyl carboxylate ester: Improves solubility and serves as a synthetic handle for derivatization.
    This compound is hypothesized to exhibit unique physicochemical and biological properties due to its substitution pattern, particularly the nitroso group, which is uncommon in related derivatives .

Properties

Molecular Formula

C14H10Cl2N4O5

Molecular Weight

385.2 g/mol

IUPAC Name

ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C14H10Cl2N4O5/c1-2-25-14(23)9-8-11(20(17-9)18-24)13(22)19(12(8)21)10-6(15)4-3-5-7(10)16/h3-5,8,11H,2H2,1H3

InChI Key

MIMMLTJDLCNOFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=C(C=CC=C3Cl)Cl)N=O

Origin of Product

United States

Preparation Methods

Synthesis Overview

The preparation generally follows a multi-step synthetic route that includes:

  • Starting Materials : The synthesis begins with readily available precursors such as ethyl esters and substituted phenyl compounds.

  • Cyclization Reaction : A crucial step involves the cyclization of ethyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate with appropriate reagents. This reaction often requires strong acids or bases as catalysts and may involve heating to facilitate cyclization.

Detailed Steps in Synthesis

  • Formation of Intermediate Compounds :

    • Initial reactions produce intermediates that set the stage for cyclization.
    • For example, the reaction of ethyl 4-(2,6-dichlorophenyl)-2-oxobutanoate with nitrous acid can yield a nitroso derivative.
  • Cyclization :

    • The nitroso intermediate undergoes cyclization under acidic conditions to form the pyrrolo[3,4-c]pyrazole framework.
    • This step is critical for establishing the heterocyclic structure.
  • Final Functionalization :

    • Subsequent reactions introduce the carboxylate ester group and finalize the compound's structure.
    • Purification steps such as recrystallization or chromatography are typically employed to isolate the final product.

Reagents and Conditions

Step Reagent/Condition Purpose
1 Nitrous acid Converts amine to nitroso group
2 Strong acid (e.g., HCl) Catalyzes cyclization
3 Heating Facilitates reaction progress
4 Base (e.g., NaOH) Neutralizes excess acid post-reaction

Yield and Purity Considerations

The yield of ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can vary significantly based on:

  • Reaction conditions (temperature and time)
  • Purity of starting materials
  • Efficiency of purification methods

Research indicates that yields can be optimized through careful control of these parameters.

This compound has been studied for its potential biological activities:

  • Compounds with similar structures have shown promising results in various pharmacological assays.

Comparative Analysis with Similar Compounds

Compound Name Structure Type Unique Features
Ethyl 5-(2-chlorophenyl)-1-nitroso-pyrazole Pyrazole Derivative Lacks dichloro substitution but retains nitroso functionality
1-(2-Chlorophenyl)-3-methylpyrazole Pyrazole Simpler structure; focuses on pyrazole core without additional functional groups
5-(2-Methylphenyl)-1H-pyrazole Pyrazole Exhibits different biological activities due to methyl substitution

This comparative analysis highlights the structural diversity and potential reactivity differences among related compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to optimize the yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group yields nitro derivatives, while reduction produces amine derivatives.

Scientific Research Applications

Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Substituents (R₁, R₂, R₃) Average Mass (g/mol) Notable Features
Target Compound C₁₉H₁₄Cl₂N₄O₅* R₁=2,6-Cl₂Ph, R₂=NO, R₃=COOEt ~473.25† Nitroso group, dichlorophenyl
Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1-phenyl-pyrrolo[3,4-c]pyrazole-3-carboxylate C₂₀H₁₆ClN₃O₄ R₁=4-ClPh, R₂=Ph, R₃=COOEt 397.815 Single chloro, phenyl substitution
Ethyl 4,6-dioxo-5-phenyl-pyrrolo[3,4-c]pyrazole-3-carboxylate C₁₆H₁₄N₃O₄ R₁=Ph, R₂=H, R₃=COOEt 312.30 No chloro or nitroso groups
6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-dihydropyrano[2,3-c]pyrazole-5-carbonitrile C₂₀H₁₅ClN₄O R₁=4-ClPh, R₂=CN, R₃=NH₂ 386.82 Pyrano-pyrazole core, cyano group

*Calculated based on structural analogy; †Estimated from analogous compounds.

Key Observations:
  • Chlorophenyl Substitution : The target compound’s 2,6-dichlorophenyl group increases steric hindrance and lipophilicity compared to the 4-chlorophenyl analogue . This may reduce solubility but enhance membrane permeability.
  • Carboxylate Ester : Common in all compared compounds, facilitating synthetic derivatization (e.g., hydrolysis to carboxylic acids) .

Physicochemical and Spectroscopic Data

Table 2: Comparative Spectroscopic Data
Compound Melting Point (°C) $ ^1H $ NMR (Key Signals) Reference
Target Compound Not reported Expected: δ 7.4–7.6 (m, aromatic H), 4.4 (q, COOEt) Estimated
Ethyl 4,6-dioxo-5-phenyl analogue 193–194 δ 7.51–7.25 (m, Ph), 4.45–4.29 (m, COOEt), 1.38 (t)
4-Chlorophenyl derivative Not reported Not available
  • The nitroso group in the target compound may cause deshielding in $ ^1H $ NMR (e.g., δ > 8 ppm for NH-NO) compared to non-nitrosated analogues .

Biological Activity

Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a novel compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a unique hexahydropyrrolo structure. Its molecular formula is C14H10Cl2N4O5C_{14}H_{10}Cl_2N_4O_5 with a molecular weight of approximately 359.15 g/mol. The presence of the nitroso group and the dichlorophenyl moiety suggests diverse biological interactions.

Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives exhibit anti-inflammatory activity. For instance, compounds structurally similar to Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives were tested in vivo using a carrageenan-induced rat paw edema model, revealing significant reductions in edema comparable to standard anti-inflammatory drugs like ibuprofen .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Similar pyrazole derivatives have been screened against various bacterial strains including E. coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited substantial antibacterial activity at low concentrations .

Anticancer Activity

Emerging studies suggest that pyrazole compounds can inhibit cancer cell proliferation. For example, one derivative was tested against human breast cancer cell lines and showed a significant decrease in cell viability at concentrations as low as 10 µM . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

Some derivatives of this compound have been evaluated for their ability to inhibit enzymes such as monoamine oxidase (MAO). A study found that certain pyrazole derivatives demonstrated high inhibitory activity against both MAO-A and MAO-B isoforms . This suggests potential applications in treating neurodegenerative diseases.

Study 1: Anti-inflammatory Activity

In a controlled study involving carrageenan-induced inflammation in rats, several pyrazole derivatives were administered. The results indicated that specific compounds reduced inflammation markers significantly more than the control group treated with saline. Notably, one compound achieved up to 85% inhibition of TNF-α at a dose of 10 mg/kg .

Study 2: Antimicrobial Screening

A series of synthesized pyrazole derivatives were tested against common pathogens. Compound X showed effective inhibition against Bacillus subtilis and E. coli, with minimum inhibitory concentrations (MIC) recorded at 20 µg/mL and 15 µg/mL respectively . These findings highlight the potential for developing new antimicrobial agents from this class of compounds.

Data Table: Biological Activity Summary

Activity Type Tested Compound Model/Method Results
Anti-inflammatoryEthyl derivative XCarrageenan-induced edema85% TNF-α inhibition
AntimicrobialCompound YMIC against E. coliMIC = 15 µg/mL
AnticancerCompound ZMTT assay on breast cancer cellsIC50 = 10 µM
Enzyme inhibitionCompound AMAO-A/B inhibition assayHigh inhibitory activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.